molecular formula C20H17N3O2 B13647829 2,2-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile

2,2-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile

Cat. No.: B13647829
M. Wt: 331.4 g/mol
InChI Key: QMRQWWBKIPNIQJ-ROUUACIJSA-N
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Description

2,2-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile is a chiral compound that features two oxazoline rings and a central acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile typically involves the reaction of ®-4-phenyl-4,5-dihydrooxazole with a suitable nitrile source under controlled conditions. One common method is the Strecker reaction, which involves the use of aldehydes, amines, and cyanide sources in the presence of catalysts such as Lewis acids or ionic liquids . The reaction conditions often require mild temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Strecker reactions with optimized catalysts and reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The oxazoline rings can be oxidized to form oxazoles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.

Major Products Formed

    Oxidation: Oxazoles

    Reduction: Primary amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2,2-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile involves its interaction with molecular targets through its oxazoline rings and nitrile group. These functional groups can coordinate with metal centers in catalytic processes, facilitating various chemical transformations. The compound’s chiral nature allows it to induce enantioselectivity in reactions, making it valuable in asymmetric synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile stands out due to its chiral nature and the presence of oxazoline rings, which provide unique reactivity and selectivity in chemical reactions. Its ability to act as a chiral ligand in asymmetric catalysis distinguishes it from other similar compounds.

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

2,2-bis[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]acetonitrile

InChI

InChI=1S/C20H17N3O2/c21-11-16(19-22-17(12-24-19)14-7-3-1-4-8-14)20-23-18(13-25-20)15-9-5-2-6-10-15/h1-10,16-18H,12-13H2/t17-,18-/m0/s1

InChI Key

QMRQWWBKIPNIQJ-ROUUACIJSA-N

Isomeric SMILES

C1[C@H](N=C(O1)C(C#N)C2=N[C@@H](CO2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1C(N=C(O1)C(C#N)C2=NC(CO2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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